Chlorobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPPADPHJFYWMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl | |
| Record name | CHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2877 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLOROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | chlorobenzene | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chlorobenzene | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25053-25-2 | |
| Record name | Benzene, chloro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25053-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4020298 | |
| Record name | Chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorobenzene appears as a colorless to clear, yellowish liquid with a sweet almond-like odor. Flash point 84 °F. Practically insoluble in water and somewhat denser than water (9.2 lb / gal). Vapors heavier than air. Used to make pesticides, dyes, and other chemicals., Liquid, Colorless liquid with an almond-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an almond-like odor. | |
| Record name | CHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2877 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzene, chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/85 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Chlorobenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041855 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CHLOROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLOROBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/90 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chlorobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
270 °F at 760 mmHg (NTP, 1992), 131.6 °C, 132 °C, 270 °F | |
| Record name | CHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2877 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLOROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLOROBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/90 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chlorobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
75 °F (NTP, 1992), 29.2 °C, 82 °F (Closed Cup) 28 °C, 97 °F (open cup), 27 °C c.c., 75 °F, 82 °F | |
| Record name | CHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2877 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/85 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHLOROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLOROBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/90 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chlorobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), In water, 499 mg/L at 25 °C, In water, 0.05 g/100g at 20 °C, Miscible in ethanol, ethyl ether; very soluble in benzene, carbon tetrachloride, Freely soluble in chloroform, For more Solubility (Complete) data for CHLOROBENZENE (6 total), please visit the HSDB record page., 0.498 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.05, 0.05% | |
| Record name | CHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2877 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLOROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chlorobenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041855 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CHLOROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Chlorobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.11 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1058 g/cu cm at 20 °C, Percent in caturated air: 1.55 (25 °C); Density of saturated of air: 1.05 (Air = 1), Saturated liquid density = 69.080 lb/cu ft at 70 °C, Critical density = 0.365 g/cu cm; Heat of fusion = 84.9 J/g; Heat capacity = 1.338 J/g K at 20 °C; Dielectric constant = 5.641 at 20 °C, Relative density (water = 1): 1.11, 1.11 | |
| Record name | CHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2877 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLOROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLOROBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/90 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chlorobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.88 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.88 (Air = 1), Relative vapor density (air = 1): 3.88, 3.88 | |
| Record name | CHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2877 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLOROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLOROBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/90 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
8.8 mmHg at 68 °F ; 11.8 mmHg at 77 °F (NTP, 1992), 12.0 [mmHg], 12.0 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.17, 8.8 mmHg, 9 mmHg | |
| Record name | CHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2877 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/85 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHLOROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLOROBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/90 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chlorobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |
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Impurities |
Typical analysis of commercial monochlorobenzene: >99.9%, <0.02% benzene, <0.05% dichlorobenzenes. | |
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Color/Form |
Colorless liquid, Clear volatile liquid | |
CAS No. |
108-90-7, 68411-45-0 | |
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Melting Point |
-49 °F (NTP, 1992), -45.2 °C, -45 °C, -50 °F | |
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Preparation Methods
Catalyst Specificity and Byproduct Management
Iron(III) chloride, while cost-effective, necessitates post-reaction neutralization due to its hygroscopicity. Aluminum chloride, though more reactive, poses handling challenges owing to its moisture sensitivity. Byproduct hydrogen chloride () is typically absorbed in scrubbers or repurposed for downstream processes like vinyl chloride production.
Oxychlorination Using Fluidized Bed Catalysts
A technologically advanced approach employs fluidized bed reactors for benzene oxychlorination, utilizing hydrogen chloride () or chlorine () as halogenating agents. The catalyst, comprising copper(II) chloride () supported on eta-alumina () , operates at 190–230°C and 1–3 atm pressure. The reaction mechanism involves:
Process Optimization and Product Distribution
Key variables include molar ratios of reactants, residence time , and temperature . For instance, at 200°C with a ratio of 0.88:2:0.44, benzene conversion reaches 38%, yielding 70% MCB and 24% DCBs. Elevated temperatures (220°C) marginally increase DCB selectivity (25%) due to enhanced electrophilicity.
Table 1: Effect of Reaction Conditions on this compound Yield
| Temperature (°C) | Benzene Conversion (%) | MCB (%) | DCBs (%) | |
|---|---|---|---|---|
| 190 | 0.56:2:0.28 | 26 | 84 | 16 |
| 200 | 0.88:2:0.44 | 38 | 70 | 24 |
| 220 | 0.94:2:0.47 | 40 | 75 | 25 |
The eta-alumina support ’s high surface area (250–400 m²/g) and microporous structure (90% pores <30 Å) minimize copper leaching, ensuring catalyst longevity.
Sandmeyer Reaction: Laboratory-Scale Synthesis
For small-scale production, the Sandmeyer reaction offers a safer alternative to direct chlorination. Aniline undergoes diazotization at 0–5°C with nitrous acid (), forming a diazonium salt, which subsequently reacts with copper(I) chloride ():
This method circumvents handling gaseous chlorine and achieves yields of 60–70%. However, scalability is limited by the exothermic nature of diazotization and the need for precise temperature control.
Industrial Production Processes
Modern this compound plants integrate continuous-flow systems with multi-stage distillation. A representative flowsheet includes:
-
Mixing : Benzene, chlorine, and recycled streams are combined.
-
Reaction : Catalytic chlorination occurs in a stirred tank or tubular reactor.
-
Separation : HCl and unreacted chlorine are scrubbed, while crude this compound undergoes fractional distillation to isolate MCB (b.p. 131°C) from DCBs (b.p. 174–179°C).
Table 2: Industrial Process Parameters
| Parameter | Value |
|---|---|
| Reactor Type | Fluidized Bed |
| Temperature | 190–230°C |
| Pressure | 1–3 atm |
| Catalyst Loading | 10–15 wt% |
| Benzene Purity | >99.5% |
Russian patents highlight distillation optimizations to achieve 99% MCB purity, leveraging azeotropic mixtures with water to reduce energy consumption.
Comparative Analysis of Synthesis Routes
Table 3: Method Comparison
| Method | Catalyst | Temperature (°C) | Yield (%) | Byproducts | Application |
|---|---|---|---|---|---|
| Direct Chlorination | 20–25 | 73 | DCBs, HCl | Bulk Production | |
| Oxychlorination | 190–230 | 70–84 | DCBs, | High-Purity MCB | |
| Sandmeyer Reaction | 0–5 | 60–70 | , Resins | Laboratory Scale |
Direct chlorination dominates industrial settings due to its scalability, whereas oxychlorination excels in regions with surplus HCl from chlor-alkali plants. The Sandmeyer method remains niche, favored for its safety in academic labs .
Scientific Research Applications
Industrial Solvent
Chlorobenzene is primarily utilized as a high-boiling solvent in various industrial processes. Its properties allow it to dissolve a wide range of materials, including oils, waxes, resins, and rubber. This makes it particularly useful in the manufacturing of:
- Adhesives
- Paints and paint removers
- Dyes
- Pharmaceuticals
The high boiling point of this compound (approximately 132 °C) enables its use in reactions that require elevated temperatures, making it an ideal solvent for many chemical processes .
Chemical Intermediate
This compound serves as a crucial intermediate in the production of several important chemicals:
| Chemical Compound | Application |
|---|---|
| Nitrobenzene | Precursor for aniline and dyes |
| Chloroaniline | Used in herbicides and dyes |
| Phenylenediamines | Used in rubber and dye industries |
| Diisocyanates | Key component in polyurethane production |
These derivatives are essential in various industries, including agriculture (herbicides), textiles (dyes), and construction (polyurethane foams) .
Production of Pesticides
Historically, this compound was a significant precursor in the synthesis of pesticides such as DDT (dichlorodiphenyltrichloroethane). Although the use of DDT has been largely banned due to environmental concerns, this compound's role in pesticide formulation highlights its importance in agricultural chemistry .
Biodegradation Studies
Recent research has focused on the biodegradation of this compound in environmental contexts. Studies have shown that certain microorganisms can effectively degrade this compound under anaerobic conditions, which has implications for bioremediation strategies aimed at cleaning contaminated sites. For example, a study demonstrated that methanogenic cultures could reduce this compound to benzene, albeit at low efficiency .
Health and Safety Considerations
While this compound is valuable for its applications, it also poses health risks. Occupational exposure can lead to neurological symptoms such as headaches and dizziness. Long-term exposure may affect liver and kidney function . Regulatory agencies continue to monitor its use to ensure safety standards are met.
Case Study 1: this compound in Pharmaceutical Development
In pharmaceutical research, this compound derivatives are often employed as building blocks for drug synthesis. For instance, compounds containing this compound rings have been investigated for their potential therapeutic effects against various diseases, showcasing the compound's versatility beyond industrial applications .
Case Study 2: Environmental Remediation
A practical application of this compound biodegradation was observed in a contaminated aquifer where specific microbial strains were introduced to enhance degradation rates. The study found that these microbes could significantly reduce this compound concentrations over time, demonstrating an effective bioremediation approach .
Mechanism of Action
Chlorobenzene exerts its effects primarily through electrophilic aromatic substitution reactions. The chlorine atom on the benzene ring deactivates the ring towards further substitution but directs incoming substituents to the ortho and para positions. The molecular targets include various enzymes and receptors involved in metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical Structure and Physical Properties
Chlorobenzene’s reactivity and physical properties differ significantly from structurally related compounds due to the position and number of substituents:
- Substituent Effects: The chlorine atom in this compound enhances electron-withdrawing effects, reducing reactivity toward electrophilic substitution compared to phenol (which has an electron-donating -OH group) .
- Adsorption: ZIF-71 adsorbs this compound 10× more efficiently than phenol due to stronger van der Waals interactions with the hydrophobic chlorine substituent .
Reactivity and Degradation Pathways
This compound exhibits distinct degradation mechanisms compared to other chlorinated aromatics:
- Hydrodechlorination: Over a Ni/SiO₂ catalyst, this compound undergoes hydrodechlorination to benzene with 100% selectivity, while bromobenzene and 2-chlorophenol show lower turnover frequencies (573 K): Reactivity Order: 2-Chlorophenol > 3-Chlorotoluene > this compound > Bromobenzene .
- Oxidative Degradation: In dielectric barrier discharge (DBD) systems, this compound degrades via three steps: Dechlorination to chlorophenyl radicals. Ring-opening to short-chain acids (e.g., oxalic acid). Mineralization to CO₂ and H₂O . Byproducts include dichlorobenzenes (C₆H₄Cl₂) and chlorinated nitro compounds (C₆H₄ClNO₂) .
Biodegradation : Rhodococcus opacus GM-14 metabolizes this compound, releasing stoichiometric chloride, whereas 1,4-dithis compound releases only 50% chloride, indicating incomplete dehalogenation .
Environmental Impact and Toxicity
- Ecotoxicity: this compound has higher ecotoxicity (374 CTUe/kg) and carcinogenic human toxicity (4.17×10⁻⁸ CTUh/kg) compared to anisole (213 CTUe/kg; 1.85×10⁻⁸ CTUh/kg) .
- Persistence : this compound and PCBs remain liquid under environmental conditions, unlike solid DDT, but all exhibit long-term persistence in sediments .
Biological Activity
Chlorobenzene (C₆H₅Cl) is an aromatic organic compound widely used as a solvent and in the production of various chemicals. Understanding its biological activity is crucial due to its potential health impacts and environmental effects. This article explores the biological activity of this compound, including its toxicity, metabolic pathways, and effects on different organisms, supported by data tables and research findings.
This compound is a colorless, flammable liquid with an almond-like odor. It is slightly soluble in water but readily evaporates into the air. The compound undergoes metabolic transformations primarily in the liver, where it is converted into various metabolites such as p-chlorophenylmercapturic acid and 4-chlorocatechol through cytochrome P450-mediated oxidation .
Metabolic Pathway
The metabolic pathway of this compound involves several key steps:
- Oxidation : this compound is oxidized to form chlorophenols.
- Conjugation : The resulting chlorophenols may undergo conjugation with glutathione or other molecules.
- Excretion : Metabolites are excreted primarily through urine and breath .
Toxicological Profile
This compound exhibits a range of toxicological effects across different species. The following table summarizes key toxicity data:
Immunotoxicity
A significant body of research indicates that this compound has immunotoxic properties. In a study involving rats exposed to this compound at doses of 750 mg/kg/day for 13 weeks, histological examinations revealed thymic necrosis and depletion of lymphoid tissues . Such findings suggest that this compound may compromise immune function.
Genotoxicity
Genotoxic studies have yielded mixed results. For instance, this compound did not induce gene mutations in bacterial assays but showed positive results in some mammalian cell tests without metabolic activation . This indicates that while it may have genotoxic potential under certain conditions, it is not universally recognized as a genotoxic agent.
Environmental Impact
This compound's biological activity extends beyond human health to environmental ecosystems. It has been shown to affect microbial communities significantly. A study utilizing bio-trickling filters demonstrated that high concentrations of this compound inhibited microbial activity, affecting the degradation capacity of biofilms involved in bioremediation processes .
Chemical Reactions Analysis
Substitution Reactions
Chlorobenzene participates in nucleophilic aromatic substitution under extreme conditions.
Reaction with Water/Ammonia
At elevated temperatures (>500°C) and pressures, this compound reacts with water or ammonia to form phenol or aniline, respectively:
These reactions require catalysts (e.g., transition metal oxides) and high temperatures to overcome the stability of the C-Cl bond .
Reaction with Chlorine/Nitric Acid
this compound reacts with chlorine (in the presence of FeCl₃) or nitric acid to form dichlorobenzenes and chloronitrobenzenes, respectively:
These reactions are foundational in the synthesis of pesticides (e.g., DDT via chloral) and dyes .
Hydroxyl Radical Reactions
The reaction of hydroxyl radicals (OH- ) with this compound exhibits temperature-dependent mechanisms:
| Temperature Range | Dominant Mechanism | Rate Constant |
|---|---|---|
| 298–550 K | Reversible addition | |
| 474–670 K | Abstraction/Addition-Elimination |
At low temperatures, OH- adds to the aromatic ring, forming a stabilized intermediate. At high temperatures, H abstraction and Cl displacement dominate .
Hydrogen Atom Reactions
This compound reacts with hydrogen atoms (H- ) via two pathways:
Pathway 1: Addition to Form Chlorocyclohexadienyl Radicals
At 300–550 K, H- adds to this compound, forming a stabilized radical intermediate:
The rate constant follows:
Pathway 2: Phenyl Radical Reaction
At 810–1020 K, phenyl radicals (C₆H₅- ) abstract H from this compound:
Rate constants:
This pathway is critical in high-temperature combustion and incineration processes .
Thermal Decomposition
In hydrogen or hydrogen-oxygen mixtures, this compound decomposes to benzene, HCl, and carbon solids:
Key Findings :
-
Temperature : 833–1275 K
-
Major Products : Benzene (99% conversion), HCl, CH₄, C₂H₆
-
Catalytic Influence : O₂ reduces decomposition temperature to ~935 K .
Catalytic Hydrogenation
Palladium-catalyzed hydrogenolysis selectively converts this compound to benzene:
Kinetic Dependencies :
| Reactant | Order |
|---|---|
| This compound | First-order |
| Hydrogen (H₂) | Half-order |
| Hydrochloric Acid (HCl) | Inverse first-order |
The reaction proceeds via a two-site adsorption mechanism, where Cl* (chlorine adatoms) and H* (hydrogen adatoms) do not compete for sites .
Microbial Degradation
Under methanogenic conditions, this compound undergoes reductive dechlorination to benzene via microbial action. This process occurs at low concentrations and is influenced by oxygen and nitrate availability .
Reactivity with Other Reagents
-
Oxidizing Agents : Reacts vigorously with oxidizers like dimethyl sulfoxide.
-
Alkali Metals : Explosive reactions with powdered sodium or phosphorus trichloride.
This compound’s reactivity is governed by its aromatic stability and the electron-withdrawing chlorine substituent. Its diverse reaction pathways make it critical in organic synthesis, environmental chemistry, and catalytic processes. Experimental and computational studies highlight temperature-dependent mechanisms and kinetic dependencies, enabling precise modeling of its behavior in industrial and natural systems.
Q & A
Q. What are the common laboratory synthesis methods for chlorobenzene, and what mechanistic principles govern these reactions?
this compound is synthesized via two primary methods:
- Friedel-Crafts Chlorination : Benzene reacts with chlorine gas in the presence of Lewis acid catalysts (e.g., FeCl₃ or AlCl₃). The mechanism involves electrophilic substitution, where Cl⁺ is generated as the active electrophile .
- Sandmeyer Reaction : Aniline is diazotized to form benzenediazonium chloride, which reacts with CuCl to yield this compound. This method avoids direct chlorination and is useful for controlled substitution .
| Method | Catalyst/Reagents | Yield (%) | Key Considerations |
|---|---|---|---|
| Friedel-Crafts Chlorination | Cl₂, FeCl₃/AlCl₃ | ~70-85 | Requires strict anhydrous conditions |
| Sandmeyer Reaction | NaNO₂, HCl, CuCl | ~40-50 | Avoids over-chlorination byproducts |
Q. Why does this compound exhibit lower hydrolysis reactivity compared to aliphatic chlorides (e.g., 1-chlorobutane)?
The C-Cl bond in this compound is stabilized by resonance with the aromatic ring, reducing electrophilicity. Hydrolysis requires harsh conditions (e.g., high temperature/pressure or strong nucleophiles like NH₃/NaOH at 350°C), whereas aliphatic chlorides react readily under mild aqueous conditions due to weaker C-X bonds and lack of resonance stabilization .
Advanced Research Questions
Q. How can researchers resolve contradictions in biodegradation data for this compound in environmental studies?
Conflicting biodegradation results often arise from variability in experimental conditions (e.g., microbial consortia, temperature, or soil composition). To reconcile discrepancies:
- Standardize Test Parameters : Follow OECD/EPA guidelines for aerobic/anaerobic biodegradation assays.
- Use Isotopic Tracers : Track ¹³C-labeled this compound to distinguish microbial degradation from abiotic processes.
- Validate Data Quality : Exclude studies with undocumented test substances or insufficient controls (e.g., "Not Reliable" classifications per EPA criteria) .
Q. What experimental design considerations are critical for evaluating this compound's hepatotoxic potential in vivo?
- Dose-Response Studies : Use graded exposure levels (e.g., 50–500 mg/kg in rodents) to identify NOAEL (No Observed Adverse Effect Level) and LOAEL.
- Histopathological Analysis : Focus on liver tissue sections to detect nodules or hyperplasia, which may precede carcinogenesis.
- Control for Confounders : Include sham-exposed groups and monitor co-exposure to synergists (e.g., CYP450 inducers). Note that while this compound is not classified as carcinogenic, liver nodules in male rats suggest species-specific metabolic activation .
Q. What analytical methods are optimal for detecting this compound in complex matrices (e.g., extraterrestrial samples), and how can contamination be mitigated?
- Gas Chromatography-Mass Spectrometry (GC-MS) : Provides high sensitivity (detection limits ~0.08 ppb) and specificity. For Martian soil analysis, pyrolysis-GC×GC-MS can differentiate indigenous this compound from instrument-derived contaminants .
- Contamination Controls : Pre-bake sampling equipment at 500°C to volatilize organic residues. Use blank runs to identify background signals.
Methodological Challenges and Solutions
Q. How should researchers address small sample sizes and incomplete data in historical toxicology studies on this compound?
- Meta-Analysis : Pool data from multiple studies (e.g., IARC Monographs) to increase statistical power.
- Weight-of-Evidence Approach : Prioritize studies with robust designs (e.g., OECD-compliant protocols) over those with methodological flaws (e.g., ≤3 animals per group) .
Q. What engineering controls are essential for safe this compound handling in laboratory settings?
- Local Exhaust Ventilation : Minimize airborne exposure during synthesis or extraction.
- Fire Safety Protocols : Use CO₂/foam extinguishers (not water) for this compound fires. Avoid contact with oxidizers (e.g., HNO₃) or alkali metals (e.g., Na), which can trigger explosions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
